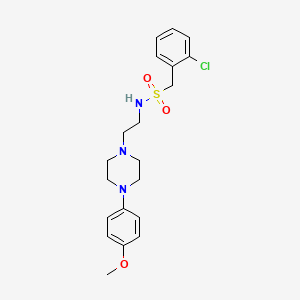

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, also referred to as Y206-6434, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Y206-6434 is C19H22ClN3O4S, with a molecular weight of 423.92 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including interactions with various neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN3O4S |

| Molecular Weight | 423.92 g/mol |

| LogP (Partition Coefficient) | 2.785 |

| Water Solubility (LogSw) | -3.30 |

| Polar Surface Area | 65.485 Ų |

| pKa (Acid Dissociation Constant) | 10.69 |

Biological Activity

Y206-6434 has been primarily studied for its effects on the central nervous system and its potential as an antipsychotic agent. The compound exhibits high affinity for dopamine receptors, particularly the D4 subtype, which is implicated in the modulation of mood and behavior.

The primary mechanism through which Y206-6434 exerts its biological effects involves the modulation of neurotransmitter systems. It has been shown to selectively bind to dopamine D4 receptors with an IC50 value of approximately 0.057 nM, demonstrating significant selectivity over other receptor subtypes such as D2 and serotonin receptors . This selectivity is crucial in minimizing side effects commonly associated with antipsychotic medications.

Study 1: Dopamine Receptor Affinity

In a study examining various piperazine derivatives, Y206-6434 was highlighted for its exceptional binding affinity to the dopamine D4 receptor. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance receptor selectivity and potency .

Study 2: Behavioral Impact in Animal Models

Research involving animal models demonstrated that administration of Y206-6434 resulted in significant reductions in hyperactivity and stereotypic behaviors often associated with dopaminergic dysregulation. These findings suggest potential therapeutic applications in treating disorders such as schizophrenia and ADHD .

Study 3: Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that Y206-6434 has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-27-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-4-2-3-5-20(17)21/h2-9,22H,10-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTQLLZQNQUDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.